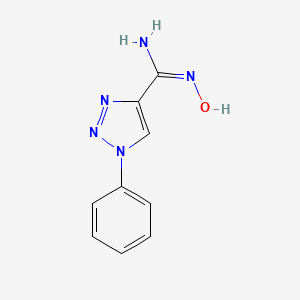

N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is a type of organic compound that belongs to the class of 1,2,3-triazoles . Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is characterized by the presence of a 1,2,3-triazole ring, which contains two carbon and three nitrogen atoms . The compounds were unambiguously identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” include the Suzuki–Miyaura cross-coupling reaction . The reaction was carried out in an aqueous medium .Physical and Chemical Properties Analysis

“N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” is a white crystal . It is soluble in acid, ketone, and alcohol, but insoluble in water .Scientific Research Applications

Formation of N-α-Diazoacetylureas

The reaction of derivatives of 5-hydroxy-1,2,3-triazole-4-carboxamide, which includes N'-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, with phenyl isocyanate and phenyl isothiocyanate leads to the formation of N-phenyl-N′-(2-diazo-2-carbamoylacetyl)urea and -thiourea derivatives. This reaction highlights the compound's reactivity and potential for forming complex urea derivatives (Akat'ev et al., 1992).

Antimicrobial Applications

In a study exploring the antimicrobial potential, novel 1,2,3-triazoles derivatives were synthesized, demonstrating significant antibacterial and antifungal activity. This suggests the potential application of this compound in the field of antimicrobial drug development (Pervaram et al., 2017).

Ester Cleavage Properties

Hydroxybenzotriazole derivatives, related to this compound, have been studied for their ester cleavage properties. This research contributes to understanding the catalytic potential of such compounds in biochemical processes (Bhattacharya & Praveen Kumar, 2005).

Role in Solid Phase Peptide Synthesis

The compound has been utilized in solid phase peptide synthesis. A specific study demonstrated its application as a coupling reagent in conjunction with diisopropylcarbodiimide, indicating its utility in peptide bond formation and protein engineering (Robertson et al., 1999).

Bioisosteric Applications

A study on 4-hydroxy-1,2,3-triazole, closely related to the compound , explored its application as a bioisostere of the carboxylic acid function. This research provides insights into its potential use in drug design, especially in mimicking γ-aminobutyric acid (GABA) (Giraudo et al., 2018).

Tuberculosis Treatment Research

This compound derivatives have shown significant activity against Mycobacterium tuberculosis, suggesting their potential role in developing new treatments for tuberculosis (Boechat et al., 2011).

Future Directions

The future directions for “N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide” could involve further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . More research could also be conducted to understand its mechanism of action and to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a part of, are known for their excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

The mode of action of N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide involves the transformation between the enol and keto forms after excited-state proton transfer . This process is known as Excited-State Intramolecular Proton Transfer (ESIPT), and it is an efficient deactivation pathway that could be partially responsible for the decrease in fluorescence emission .

Biochemical Pathways

The esipt mechanisms are helpful for understanding the decay pathways of similar systems .

Result of Action

The esipt process it undergoes could be partially responsible for the decrease in fluorescence emission .

Biochemical Analysis

Biochemical Properties

N’-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is facilitated by the presence of two carbon and three nitrogen atoms in the triazole compounds .

Molecular Mechanism

Triazole compounds are known to bind competitively with two Mg^2+ metal ions in the active site of certain enzymes, blocking the access of a host DNA to the enzyme .

Metabolic Pathways

Triazole compounds are known to show versatile biological activities, suggesting they may interact with various enzymes and cofactors .

Properties

IUPAC Name |

N'-hydroxy-1-phenyltriazole-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-9(12-15)8-6-14(13-11-8)7-4-2-1-3-5-7/h1-6,15H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEWGNDMTYYGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[N-(cyanomethyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}formamido]acetate](/img/structure/B2771248.png)

![3,4-dimethoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B2771254.png)

![2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2771255.png)

![5-{[2-Chloro-5-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2771258.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2771261.png)

![9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2771263.png)

![ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2771266.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)